N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propanamide group
Mechanism of Action
Target of Action
Similar compounds have been found to targetCorticosteroid 11-beta-dehydrogenase isozyme 1 and Enoyl-[acyl-carrier-protein] reductase [NADH] in humans. These enzymes play crucial roles in steroid hormone biosynthesis and fatty acid elongation, respectively.
Biochemical Pathways
Given the targets of similar compounds, it can be speculated that this compound may influence thesteroid hormone biosynthesis and fatty acid elongation pathways .
Result of Action
Based on the targets of similar compounds, it can be inferred that this compound may alter the levels of certain steroid hormones and fatty acids in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloro-2-methylaniline+2,2-dimethylpropanoyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.
Major Products
Oxidation: Products may include chlorinated benzoic acids.
Reduction: Products may include the corresponding amine.
Substitution: Products may include methoxy or ethoxy-substituted derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
- N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a chloro-substituted aromatic ring and a bulky dimethylpropanamide group
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVJHVGXBACZLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400817 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114153-36-5 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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